molecular formula C11H18N4 B6634004 1-cyclopentyl-N-pyrazin-2-ylethane-1,2-diamine

1-cyclopentyl-N-pyrazin-2-ylethane-1,2-diamine

Cat. No. B6634004
M. Wt: 206.29 g/mol
InChI Key: RLTWEVQSZCIJEL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-cyclopentyl-N-pyrazin-2-ylethane-1,2-diamine, also known as CP-55940, is a synthetic cannabinoid compound that has been extensively studied for its potential therapeutic applications. It was first synthesized in the 1980s by Pfizer Inc., and since then, it has been the subject of numerous scientific studies.

Mechanism of Action

1-cyclopentyl-N-pyrazin-2-ylethane-1,2-diamine acts on the endocannabinoid system in the body, which is responsible for regulating various physiological processes such as pain, inflammation, and appetite. It binds to the CB1 and CB2 receptors in the body, which are part of the endocannabinoid system, and activates them, leading to the various physiological effects.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects. It has been shown to reduce pain and inflammation, and it has also been shown to have anti-convulsant properties. It has also been shown to have a neuroprotective effect, which makes it a potential candidate for the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.

Advantages and Limitations for Lab Experiments

1-cyclopentyl-N-pyrazin-2-ylethane-1,2-diamine has several advantages for lab experiments. It is a synthetic compound, which means that it can be easily synthesized in the lab. It is also stable and can be stored for long periods of time. However, it also has some limitations. It is a potent compound, which means that it needs to be handled with care. It also has a complex synthesis process, which makes it difficult to produce in large quantities.

Future Directions

There are several future directions for the research on 1-cyclopentyl-N-pyrazin-2-ylethane-1,2-diamine. One potential direction is the development of new analogs of this compound that have improved pharmacological properties. Another potential direction is the study of the long-term effects of this compound on the endocannabinoid system and the body as a whole. Finally, the potential therapeutic applications of this compound in the treatment of various diseases need to be further explored through clinical trials.

Synthesis Methods

The synthesis of 1-cyclopentyl-N-pyrazin-2-ylethane-1,2-diamine is a complex process that involves several steps. The first step is the synthesis of 1,3-cyclopentadiene, which is then reacted with 2-bromoethylpyrazine to form the intermediate 1-cyclopentyl-2-(2-pyrazinyl)ethene. This intermediate is then reduced with lithium aluminum hydride to form the final product, this compound.

Scientific Research Applications

1-cyclopentyl-N-pyrazin-2-ylethane-1,2-diamine has been extensively studied for its potential therapeutic applications. It has been shown to have analgesic, anti-inflammatory, and anti-convulsant properties. It has also been studied for its potential use in the treatment of glaucoma, multiple sclerosis, and cancer.

properties

IUPAC Name

1-cyclopentyl-N-pyrazin-2-ylethane-1,2-diamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H18N4/c12-7-10(9-3-1-2-4-9)15-11-8-13-5-6-14-11/h5-6,8-10H,1-4,7,12H2,(H,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RLTWEVQSZCIJEL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)C(CN)NC2=NC=CN=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H18N4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

206.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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